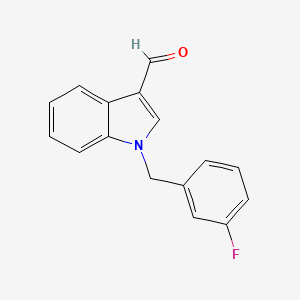

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Another synthesis approach described the preparation of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides through a novel rearrangement reaction . These methods could potentially be adapted for the synthesis of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized using various spectroscopic techniques. For example, the structure of a novel compound formed from furan-2-carboxaldehyde and l-proline was elucidated using NMR, MS, UV, and IR spectroscopy . Similarly, the structure of a dimerization product from 2-amino-3-cyano-4,5-dihydrofurans was confirmed by X-ray diffraction . These techniques could be employed to analyze the molecular structure of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide.

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. The Maillard-type reactions of furan-2-carboxaldehyde with amino acids lead to colored compounds with potential applications as dyes or pigments . Additionally, the dimerization and trimerization of 2-amino-3-cyano-4,5-dihydrofurans in formamide have been reported, indicating the reactivity of furan derivatives under certain conditions . These reactions could provide insights into the reactivity of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. For instance, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, showing effectiveness against drug-resistant bacteria . The thermal decomposition of metal complexes of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was studied, providing information on their stability . These studies suggest that N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide could also exhibit unique physical and chemical properties that may be explored for various applications.

Aplicaciones Científicas De Investigación

Furan Derivatives in Biomass Conversion and Polymer Production

Furan derivatives, including those derived from biomass, have been highlighted for their versatility in sustainable chemistry applications. For instance, furan compounds derived from plant biomass are key intermediates in creating sustainable polymers, functional materials, and fuels. These derivatives, like 5-hydroxymethylfurfural (HMF) and its subsequent products (e.g., 2,5-furandicarboxylic acid, 2,5-dimethylfuran), show potential in replacing non-renewable hydrocarbon sources in the chemical industry. Such advancements underscore the importance of furan derivatives in contributing to the development of environmentally friendly materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Direcciones Futuras

The future research directions for “N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the interesting properties of furan-2-carboxamide derivatives, this compound could potentially be a valuable target for future studies .

Mecanismo De Acción

Target of Action

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide (NADF) is a potential drug target for the treatment of infectious diseases . It has been shown to inhibit bacterial growth and promote autophagy in vitro . The compound’s primary targets are likely to be bacterial cells and autophagy-related proteins, playing a crucial role in controlling infections and maintaining cellular homeostasis.

Mode of Action

NADF interacts with its targets by inhibiting bacterial growth and promoting autophagy . This interaction results in the suppression of bacterial proliferation and the enhancement of cellular cleanup processes. NADF also inhibits the signal pathways that are responsible for chronic pain due to diabetic neuropathy , indicating a potential analgesic effect.

Result of Action

The molecular and cellular effects of NADF’s action include the inhibition of bacterial growth, promotion of autophagy, and potential alleviation of chronic pain due to diabetic neuropathy . These effects suggest that NADF could be beneficial in the treatment of infectious diseases and conditions associated with chronic pain.

Propiedades

IUPAC Name |

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHBARWTAYVMQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

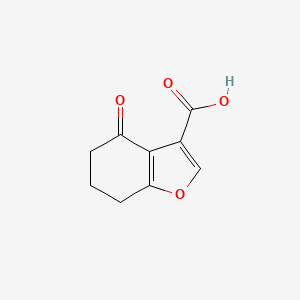

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

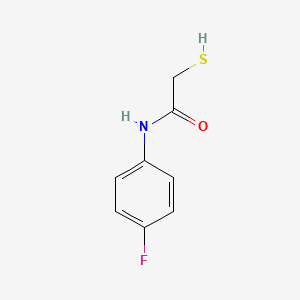

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

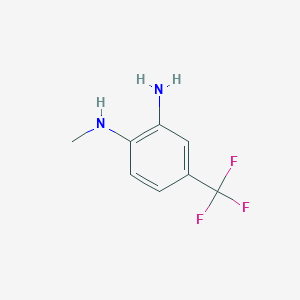

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)